molecular formula C10H9F11O3 B12084193 Isopropyl 1H,1H-perfluorohexyl carbonate

Isopropyl 1H,1H-perfluorohexyl carbonate

Cat. No.: B12084193
M. Wt: 386.16 g/mol
InChI Key: PKUGURFWXNXJEI-UHFFFAOYSA-N
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Description

Isopropyl 1H,1H-perfluorohexyl carbonate is a specialized organofluorine compound with the chemical formula C10H9F13O3. It is known for its unique properties, including high thermal stability and resistance to chemical reactions, making it valuable in various industrial and scientific applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isopropyl 1H,1H-perfluorohexyl carbonate typically involves the reaction of isopropyl alcohol with 1H,1H-perfluorohexyl chloroformate. This reaction is carried out under controlled conditions, often in the presence of a base such as pyridine to neutralize the hydrochloric acid byproduct .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Isopropyl 1H,1H-perfluorohexyl carbonate primarily undergoes substitution reactions due to the presence of the carbonate group. It can also participate in hydrolysis reactions under acidic or basic conditions .

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Isopropyl 1H,1H-perfluorohexyl carbonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Isopropyl 1H,1H-perfluorohexyl carbonate involves its interaction with nucleophiles, leading to substitution reactions. The molecular targets include the carbonate group, which is susceptible to nucleophilic attack. The pathways involved in its reactions are primarily substitution and hydrolysis .

Comparison with Similar Compounds

Similar Compounds

  • Isopropyl 1H,1H-perfluorobutyl carbonate
  • Isopropyl 1H,1H-perfluorooctyl carbonate
  • Isopropyl 1H,1H-perfluorodecyl carbonate

Comparison

Isopropyl 1H,1H-perfluorohexyl carbonate is unique due to its specific chain length, which provides a balance between hydrophobicity and reactivity. Compared to shorter-chain compounds like Isopropyl 1H,1H-perfluorobutyl carbonate, it offers better thermal stability. In contrast, longer-chain compounds like Isopropyl 1H,1H-perfluorodecyl carbonate may have higher hydrophobicity but lower reactivity .

Properties

Molecular Formula

C10H9F11O3

Molecular Weight

386.16 g/mol

IUPAC Name

propan-2-yl 2,2,3,3,4,4,5,5,6,6,6-undecafluorohexyl carbonate

InChI

InChI=1S/C10H9F11O3/c1-4(2)24-5(22)23-3-6(11,12)7(13,14)8(15,16)9(17,18)10(19,20)21/h4H,3H2,1-2H3

InChI Key

PKUGURFWXNXJEI-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)OCC(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

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